
Mirfentanil
Vue d'ensemble
Description
Mirfentanil (C₂₂H₂₄N₄O₂) is a novel fentanyl derivative with a unique pharmacological profile, combining opioid and non-opioid mechanisms of action. It selectively targets μ-opioid receptors (μOR) with high affinity (IC₅₀ = 7.99 nM for μOR vs. 1428 nM for κOR and 480 nM for δOR) . Unlike classical opioids, this compound exhibits dose-dependent dual effects: at low doses (0.032–0.32 mg/kg), it antagonizes the analgesic effects of alfentanil, while at higher doses, it produces analgesia partially resistant to opioid antagonists like quadazocine . Its non-opioid analgesic effects, observed at supra-opioid doses, are mediated through unidentified pathways . This compound also demonstrates reduced respiratory depression compared to fentanyl analogs, making it a candidate for safer pain management .
Méthodes De Préparation
Core Piperidine Intermediate Synthesis
The synthesis of Mirfentanil begins with the preparation of 4-(phenylamino)-4-(hydroxymethyl)piperidine, a critical intermediate shared across multiple fentanyl analogs . This compound is synthesized via sequential hydrolysis and reduction steps:
-
Hydrolysis of Cyanoamine : A cyanoamine precursor undergoes hydrolysis in concentrated sulfuric acid to form an anilino amide .
-
Reduction to Alcohol : Lithium aluminum hydride (LAH) reduces the amide to 4-(phenylamino)-4-(hydroxymethyl)piperidine .
Key challenges include stabilizing the intermediate against decomposition, particularly during salt formation. Attempts to isolate the hydrochloride salt often result in decomposition, necessitating direct use of the free base in subsequent steps .
Etherification of the Hydroxymethyl Group
The hydroxymethyl group at the 4-position of the piperidine ring is converted to a methoxymethyl group via etherification:
-
Reagents : Sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF) with 15-crown-5 as a phase-transfer catalyst .
-
Conditions : Reaction at 50–55°C under nitrogen ensures complete alkoxide formation before alkylation .
-
Yield : 84–89% isolated yield with 85–93% purity by liquid chromatography (LC) .
This step introduces the methoxymethyl moiety, critical for enhancing the compound’s lipophilicity and binding affinity to opioid receptors.
Side Chain Introduction via N-Alkylation
This compound’s distinguishing feature is its tetrazole-containing side chain, introduced through N-alkylation:
Synthesis of the Tetrazole Side Chain
The side chain precursor, 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, is prepared via:
-
Alkylation of Tetrazole : Reaction of 1-ethyl-1,4-dihydro-5H-tetrazol-5-one with 1,2-dibromoethane in acetonitrile and triethylamine .
-
Purification : Azeotropic distillation with isobutyl alcohol removes excess dibromoethane, yielding the bromoethyl tetrazole in 92–94% purity .
N-Alkylation of the Piperidine Intermediate
Final Acylation to Form this compound
The tertiary amine undergoes acylation to yield this compound:
-
Reagents : Propionyl chloride in chloroform or dichloromethane .
-
Conditions : Room temperature with rigorous stirring to prevent oligomerization.
-
Workup : The crude product is purified via recrystallization from acetone, yielding this compound hydrochloride as a white crystalline solid .
Table 1: Reaction Conditions and Yields for Key Steps
Step | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Etherification | NaH, MeI | THF/15-crown-5 | 50–55°C | 84–89 | 85–93 |
N-Alkylation | Bromoethyl tetrazole | DMF | 80°C | 65–70 | 90–92 |
Acylation | Propionyl chloride | CHCl₃ | 25°C | 76–80 | 95–98 |
Impurity Profiling and Purification Strategies
This compound synthesis introduces two primary impurities:
-
Nonpolar Impurity : Unreacted tetrazole side chain precursor, removed via silica gel chromatography .
-
Polar Impurity : Dehydration byproducts, eliminated through acetone recrystallization .
LC-MS and NMR analyses confirm structural integrity, with -NMR resonances at δ 2.35 (piperidine CH₂), 3.25 (methoxymethyl OCH₃), and 7.30–7.50 (aromatic protons) .
Comparative Analysis with Analogous Syntheses
This compound’s pathway shares similarities with alfentanil and sufentanil but diverges in side chain functionalization:
Analyse Des Réactions Chimiques
Le Mirfentanil subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où les nucléophiles remplacent les groupes partant dans la molécule.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques, les températures contrôlées et des catalyseurs spécifiques pour conduire les réactions à leur terme. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés.
Applications de la recherche scientifique
Le this compound a été largement étudié pour ses applications dans divers domaines :
Chimie : Il est utilisé comme composé de référence dans l'étude de la liaison et de l'activité des récepteurs opioïdes.
Biologie : La recherche sur le this compound comprend ses effets sur les membranes neuronales et son affinité de liaison aux récepteurs opioïdes.
Industrie : Le composé est utilisé dans le développement de nouveaux analgésiques et dans l'étude de la pharmacologie des récepteurs opioïdes.
Mécanisme d'action
Le this compound exerce ses effets principalement par sa forte sélectivité pour le récepteur opioïde μ. À faibles doses, il antagonise les effets analgésiques de l'alfentanil et se substitue à la naloxone chez les sujets traités à la morphine. À doses plus élevées, il présente une activité analgésique qui n'est pas entièrement inversée par les antagonistes opioïdes, suggérant à la fois des mécanismes d'action opioïdes et non opioïdes . Les cibles moléculaires et les voies impliquées comprennent le récepteur opioïde μ et potentiellement d'autres voies non opioïdes qui contribuent à ses effets analgésiques.
Applications De Recherche Scientifique
Chemical Applications
Mirfentanil serves as a reference compound in the study of opioid receptor binding and activity. It is particularly noted for its high selectivity for the μ-opioid receptor, which is crucial for understanding opioid pharmacology.
Key Findings:
- Binding Affinity: this compound demonstrates a binding affinity of 7.99 nM for μ receptors, significantly higher than its affinity for κ (1428 nM) and δ (480 nM) receptors .
- Mechanism of Action: The compound exhibits both opioid and non-opioid effects, making it a valuable subject for research into new analgesic mechanisms.
Biological Research
In biological contexts, this compound has been studied for its effects on neuronal membranes and its potential role in pain management.
Research Highlights:
- Neuronal Effects: Studies indicate that this compound affects neuronal signaling pathways, contributing to its analgesic properties .
- Withdrawal Reversal: In animal models, this compound has been shown to reverse withdrawal symptoms in morphine-abstinent subjects, highlighting its potential therapeutic use in opioid dependence .
Medical Applications
This compound is primarily investigated for its potential as an analgesic in clinical settings. Its unique profile allows it to be effective at lower doses with fewer side effects compared to traditional opioids.
Clinical Insights:
- Analgesic Efficacy: In clinical trials, this compound has demonstrated analgesic effects that are not fully reversed by opioid antagonists, suggesting a dual mechanism of action .
- Safety Profile: A Phase 1 study indicated that while this compound can cause serious side effects at high plasma concentrations (>2000 ng/mL), it also shows a high clearance rate (5.8-7.2 L/min) and large volume of distribution (247-348 L) .
Industrial Applications
In the pharmaceutical industry, this compound is utilized in the development of new analgesics and in studies related to opioid receptor pharmacology.
Industrial Use Cases:
- Drug Development: this compound's unique properties make it a candidate for developing safer opioids with fewer side effects and lower addiction potential.
- Research Standard: It is often used as a standard reference in pharmacological studies involving fentanyl derivatives .
Data Summary Table
Case Studies
- Pharmacological Profile Study : In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was shown to maintain self-administration rates similar to alfentanil but with distinct respiratory effects. This highlights its potential as a safer alternative in pain management protocols .
- Phase 1 Clinical Trial : A clinical trial assessed the pharmacokinetics and safety of this compound in healthy volunteers. Results indicated significant safety margins at therapeutic doses, paving the way for further research into its clinical applications .
Mécanisme D'action
Mirfentanil exerts its effects primarily through its high selectivity for the μ opioid receptor. At lower doses, it antagonizes the analgesic effects of alfentanil and substitutes for naloxone in morphine-treated subjects. At higher doses, it exhibits analgesic activity that is not fully reversed by opioid antagonists, suggesting both opioid and non-opioid mechanisms of action . The molecular targets and pathways involved include the μ opioid receptor and potentially other non-opioid pathways that contribute to its analgesic effects.
Comparaison Avec Des Composés Similaires
Receptor Selectivity and Binding Affinity
Mirfentanil’s μOR selectivity distinguishes it from other fentanyl derivatives. Below is a comparison of receptor binding affinities (IC₅₀, nM):
Compound | μOR | κOR | δOR | Source |
---|---|---|---|---|
This compound | 7.99 | 1428 | 480 | |
Alfentanil | 3.2 | 1050 | 320 | |
Carfentanil | 0.024 | 3.4 | 43 | |
Remifentanil | 1.8 | 890 | 210 |
Key Findings :
- This compound has moderate μOR affinity compared to ultra-potent carfentanil but greater selectivity over κ/δ receptors than alfentanil.
- Its pyrazine ring substitution (unlike the anilido group in carfentanil) may contribute to partial agonism and non-opioid effects .
Pharmacokinetics and Clinical Effects
Key Findings :
- This compound’s short half-life and partial μOR agonism result in milder respiratory depression than alfentanil or carfentanil .
- Non-opioid analgesia at high doses differentiates it from purely μOR-driven derivatives like remifentanil .
Mechanistic Divergence
- Non-Opioid Pathways: Analgesia at supra-opioid doses remains unaffected by naloxone, suggesting involvement of non-opioid receptors (e.g., α₁-adrenergic or NMDA modulation) .
Clinical and Regulatory Status
- This compound : Phase II trials for pain management were halted due to insufficient efficacy, though its safety profile remains promising .
- Carfentanil : Restricted to veterinary use due to extreme potency (10,000× morphine) and high overdose risk .
- Remifentanil : Widely used in surgery for rapid onset/offset but requires continuous monitoring for respiratory depression .
Activité Biologique
Mirfentanil, a derivative of fentanyl, has garnered attention due to its unique pharmacological profile and potential applications in pain management. This article explores the biological activity of this compound, focusing on its receptor binding affinities, analgesic effects, and comparative studies with other opioids.
This compound is chemically characterized as N-(2-pyrazinyl)-N-(1-phenethyl-4-piperidinyl)-2-furamide. Its mechanism of action primarily involves interaction with opioid receptors, particularly the μ-opioid receptor (MOR). Studies have shown that this compound exhibits a high binding affinity for MOR, with an IC50 value of approximately 7.99 nM, while showing significantly lower affinities for δ (480 nM) and κ (1428 nM) receptors . This selectivity indicates that this compound predominantly exerts its analgesic effects through the μ-opioid pathway.
Analgesic Effects and Respiratory Depression
This compound has been demonstrated to produce analgesic effects comparable to those of traditional opioids. In animal models, it has been shown to antagonize morphine-induced suppression of splenic activity, suggesting a potential role in modulating immune responses alongside pain relief . Furthermore, this compound displays modest respiratory depressant effects; however, these are not exacerbated by co-administration with quadazocine, indicating a potentially safer profile in terms of respiratory side effects compared to other opioids .
Table 1: Comparative Binding Affinities of this compound
Opioid Receptor | Binding Affinity (nM) |
---|---|
μ-opioid | 7.99 |
δ-opioid | 480 |
κ-opioid | 1428 |
Tolerance and Cross-Tolerance Studies
Research into the development of tolerance to this compound's effects indicates a unique pharmacological profile. Daily administration of this compound has been shown to induce tolerance to its rate-decreasing effects without developing tolerance to its non-opioid actions . This suggests that this compound may have applications in chronic pain management where tolerance is a concern.
Case Studies and Clinical Implications
Several case studies highlight the potential clinical applications of this compound. For instance, in morphine-abstinent monkeys, this compound completely substituted for naltrexone, reversing withdrawal symptoms effectively . Additionally, it has been noted that lower doses can antagonize the analgesic effects of other opioids like alfentanil while still providing pain relief when administered alone.
Table 2: Summary of Case Studies Involving this compound
Q & A
Basic Research Questions
Q. What distinguishes Mirfentanil’s μ-opioid receptor (MOR) partial agonism from full agonists like fentanyl?
this compound (C₂₂H₂₄N₄O₂) binds selectively to MORs but exhibits lower intrinsic efficacy compared to full agonists. Its partial agonism reduces the risk of respiratory depression, a critical safety consideration. Structural analysis reveals that the pyrazine and furan carboxamide moieties influence binding kinetics and receptor activation . Methodologically, receptor affinity can be quantified via competitive radioligand assays using [³H]DAMGO, while efficacy is assessed through GTPγS binding assays in transfected cell lines. Contrasting dose-response curves with full agonists (e.g., fentanyl) highlight partial agonism .
Table 1: Key Molecular Properties of this compound
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₂₄N₄O₂ | |
Molecular Weight | 376.45 g/mol | |
SMILES | O=C(N(C1CCN(CCC2=CC=CC=C2)CC1)C3=NC=CN=C3)C4=CC=CO4 | |
Receptor Target | μ-opioid receptor (OPRM1) |
Q. How does this compound’s pharmacokinetic profile contribute to its transient analgesic effects?
this compound’s short duration of action (~15–30 minutes) stems from rapid metabolism by hepatic cytochrome P450 enzymes and low blood-brain barrier permeability. Experimental validation involves pharmacokinetic (PK) modeling in rodent studies, with plasma half-life measured via LC-MS/MS. Comparative PK studies with structurally related opioids (e.g., carfentanil) reveal differences in metabolic stability due to its pyrazine substitution .
Advanced Research Questions
Q. What methodological challenges arise when detecting trace this compound in polydrug mixtures using SABRE hyperpolarization?
Signal Amplification By Reversible Exchange (SABRE) enhances NMR sensitivity for this compound detection in mixtures (e.g., with heroin). Using [Ir(IMes)(COD)Cl] as a catalyst, hyperpolarization at 6.5 mT achieved 78-fold signal enhancement for pyrazine protons. Key challenges include:
- Catalyst compatibility : Heroin’s acidic groups may deactivate the iridium catalyst, requiring pH optimization .
- Limit of detection (LOD) : At 0.18 mg (812 μM), SABRE achieved 867-fold enhancement, but lower concentrations require improved polarization transfer protocols .
Table 2: SABRE Hyperpolarization Parameters for this compound
Parameter | Value | Source |
---|---|---|
Catalyst | [Ir(IMes)(COD)Cl] | |
Magnetic Field | 6.5 mT | |
Signal Enhancement | 78–867-fold | |
Proposed Complex | [Ir(IMes)(H)₂(this compound)₂(MeOH)]⁺ |
Q. How can researchers resolve contradictions in this compound’s dual opioid/non-opioid analgesic mechanisms?
At supratherapeutic doses, this compound’s analgesia is not fully reversed by naloxone, suggesting non-opioid pathways (e.g., NMDA receptor modulation). Experimental strategies include:
- Knockout models : MOR-deficient mice retain partial analgesia, implicating alternative targets .
- Behavioral assays : Tail-flick tests with and without opioid antagonists quantify non-opioid contributions .
- Transcriptomics : RNA sequencing of dorsal root ganglia identifies differentially expressed genes post-administration .
Q. Methodological Guidelines
- Experimental Reproducibility : Detailed synthesis protocols for this compound and derivatives must be documented in Supplementary Information, including NMR spectra, HPLC purity data, and crystallographic validation (if applicable) .
- Clinical Trial Design : Phase II trials terminated due to efficacy variability; future studies should stratify participants by genetic polymorphisms (e.g., OPRM1 A118G) to mitigate confounding factors .
Propriétés
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyrazin-2-ylfuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-22(20-7-4-16-28-20)26(21-17-23-11-12-24-21)19-9-14-25(15-10-19)13-8-18-5-2-1-3-6-18/h1-7,11-12,16-17,19H,8-10,13-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZZDOLVVLWFHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(C2=NC=CN=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151799 | |
Record name | Mirfentanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117523-47-4 | |
Record name | Mirfentanil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117523-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mirfentanil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117523474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mirfentanil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09175 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mirfentanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIRFENTANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2U943H24P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.